4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
methyl 2-(5-bromo-2-sulfamoylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4S/c1-15-9(12)5-6-4-7(10)2-3-8(6)16(11,13)14/h2-4H,5H2,1H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAJHOZGIYHENL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)Br)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and its potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C10H12BrNO4S
- Molecular Weight : 303.17 g/mol
- Canonical SMILES : CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NBr
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide group is known to inhibit carbonic anhydrases (CAs), which are metalloenzymes involved in numerous physiological processes.
Target Enzymes
The compound has shown significant inhibitory effects on different isoforms of carbonic anhydrases, particularly hCA II and hCA IX, which are implicated in cancer progression and other diseases. The inhibition constants (KIs) for these interactions are critical for understanding its potency.
Biological Activities
-
Antimicrobial Activity :
- The compound exhibits antimicrobial properties against various pathogens. For instance, studies have reported minimum inhibitory concentrations (MICs) indicating effective antibacterial activity against E. coli and S. aureus.
-
Anti-inflammatory Effects :
- In vivo studies demonstrated that this compound significantly reduces carrageenan-induced paw edema in rats, showcasing its potential as an anti-inflammatory agent.
-
Antiproliferative Activity :
- Research indicates that this compound may possess antiproliferative effects against certain cancer cell lines, suggesting its utility in oncology.
Table 1: Inhibitory Activity Against Carbonic Anhydrases
| Compound | Target Isoform | Inhibition Constant (KI) |
|---|---|---|
| This compound | hCA II | 24.6 nM |
| hCA IX | 250 nM | |
| hCA I | >1000 nM |
Case Studies
- A study by Dar & Shamsuzzaman (2015) highlighted the compound's effectiveness as a CA inhibitor, demonstrating its potential in managing conditions like glaucoma and certain cancers through selective inhibition of specific CA isoforms.
- Another investigation focused on the synthesis of various benzenesulfonamide derivatives, revealing that modifications to the sulfonamide structure can enhance biological activity, particularly in anti-inflammatory and antimicrobial contexts .
Comparison with Similar Compounds
Preparation Methods
Preparation of 4-Bromo-2-Methoxybenzenesulfonyl Chloride Intermediate
A critical intermediate in the synthesis is 4-bromo-2-methoxybenzenesulfonyl chloride. A patented method provides an efficient and high-purity route with the following key steps:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Cuprous chloride in water; thionyl chloride added dropwise at 0-10 °C | Formation of standby solution A by reaction for 16-24 hours at room temperature |
| 2 | 4-bromo-2-methoxyaniline in acid solvent at 0-10 °C; sodium nitrite solution added dropwise at 0-10 °C | Formation of diazonium salt (standby solution B) by reaction for 30 min to 1 hour at -5 to 0 °C |
| 3 | Slowly add solution B into solution A at 0-10 °C, then heat to 25 °C for 8-24 hours | Diazotization and sulfonyl chloride formation reaction |
| 4 | Work-up: pour ice water, extract with dichloromethane (DCM), wash, dry, spin-dry, and purify | Isolation of 4-bromo-2-methoxybenzenesulfonyl chloride |
This method avoids the use of chlorosulfonic acid, which is associated with low yields (~5%), difficult control, and troublesome post-treatment. The patented approach yields a higher purity product with simplified purification.
Introduction of Methoxycarbonylmethyl Side Chain
The methoxycarbonylmethyl group is introduced via alkylation reactions involving bromoacetate derivatives. A representative procedure involves:
- Generation of a lithio intermediate by treatment of a bromo-substituted aromatic ketone with n-butyllithium at low temperature (-78 °C)
- Subsequent reaction with methyl 2-bromoacetate to install the methoxycarbonylmethyl substituent
For example, in a related system (6-bromo-4-fluoroindan-1-one), the reaction conditions and yields are:
| Parameter | Details |
|---|---|
| Base | n-Butyllithium (2.6 M in toluene) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C initially, then warmed to room temperature |
| Electrophile | Methyl 2-bromoacetate |
| Reaction time | 2 hours at room temperature |
| Work-up | Quench with ammonium chloride solution, extract with ethyl acetate, wash, dry |
| Yield | 92% (isolated product) |
This step effectively installs the methoxycarbonylmethyl group on the aromatic ring, setting the stage for subsequent sulfonamide formation.
Conversion to Sulfonamide
The final step involves conversion of the sulfonyl chloride intermediate to the sulfonamide by reaction with ammonia or an amine source under mild conditions. Typical conditions include:
- Reaction of 4-bromo-2-methoxybenzenesulfonyl chloride with aqueous ammonia or ammonium hydroxide solution
- Temperature control around room temperature
- Work-up by extraction and purification to isolate the sulfonamide
This step is generally straightforward and yields the desired 4-bromo-2-(methoxycarbonylmethyl)benzenesulfonamide with high purity.
Summary of Preparation Route
Research Findings and Analysis
- The patented synthesis of the sulfonyl chloride intermediate emphasizes mild conditions and avoids hazardous reagents like chlorosulfonic acid, improving safety and yield.
- The alkylation step using methyl 2-bromoacetate under lithiation conditions is highly efficient, with yields up to 92% reported in analogous systems.
- The final amination step is a well-established transformation in sulfonamide chemistry, typically proceeding with high selectivity and yield.
- Alternative synthetic routes for related intermediates, such as 4-bromo-2-methoxybenzaldehyde, have been developed involving Grignard reagents and crystallization techniques, which may offer insights for optimizing precursor syntheses.
- Overall, the preparation methods combine classical aromatic substitution, diazotization, lithiation, and nucleophilic substitution techniques tailored for this compound.
Q & A
Q. What are the common synthetic pathways for introducing sulfonamide and bromo substituents into benzenesulfonamide derivatives like 4-Bromo-2-(methoxycarbonylmethyl)benzenesulfonamide?
Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring. Key steps include:
- Sulfonamide Formation : Reacting benzenesulfonyl chloride intermediates with amines under basic conditions (e.g., triethylamine or sodium bicarbonate) to install the sulfonamide group. This method is analogous to procedures described for structurally related compounds like 4-bromo-N-(2-fluorophenyl)benzenesulfonamide .
- Bromination : Electrophilic aromatic substitution or directed ortho-bromination using reagents like Br₂/FeBr₃ or N-bromosuccinimide (NBS). The bromine atom’s position is influenced by directing groups (e.g., methoxycarbonylmethyl), as seen in derivatives such as 4-bromo-N-methyl-benzenesulfonamide .
- Methoxycarbonylmethyl Introduction : Alkylation or coupling reactions, such as Mitsunobu or Ullmann-type couplings, to attach the methoxycarbonylmethyl group .
Q. How can spectroscopic techniques (NMR, X-ray crystallography) confirm the structure of this compound?
Methodological Answer:
- NMR Analysis :
- ¹H/¹³C NMR : Identify characteristic peaks for the sulfonamide (-SO₂NH₂), bromo substituent (deshielded aromatic protons), and methoxycarbonylmethyl (-COOCH₃) groups. For example, the methyl ester typically shows a singlet near δ 3.8–4.0 ppm .
- 2D NMR (HSQC, HMBC) : Correlate protons and carbons to confirm connectivity, especially for crowded aromatic regions.
- X-ray Crystallography : Resolve the crystal structure to validate bond lengths, angles, and spatial arrangement. Similar sulfonamide derivatives, such as N-(2-bromophenyl)-4-methylbenzenesulfonamide, have been characterized this way .
Advanced Research Questions
Q. What computational methods optimize reaction conditions for synthesizing brominated benzenesulfonamides?
Methodological Answer: State-of-the-art computational approaches, such as quantum mechanical calculations (DFT) and reaction path searches, can predict optimal conditions:
- Transition State Modeling : Identify energy barriers for bromination or coupling steps. For example, ICReDD’s workflow combines quantum calculations with experimental feedback to reduce trial-and-error .
- Solvent/Reagent Screening : Use COSMO-RS or machine learning models to predict solvent effects on reaction yields. This is critical for polar intermediates like methoxycarbonylmethyl-substituted compounds .
Q. How do steric and electronic effects of the methoxycarbonylmethyl group influence reactivity and biological activity compared to other derivatives?
Methodological Answer:
- Electronic Effects : The electron-withdrawing methoxycarbonyl group deactivates the aromatic ring, directing electrophilic substitutions to specific positions (e.g., para to sulfonamide). This is observed in analogs like methyl 4-bromo-2-(methylamino)benzoate, where substituents alter reaction pathways .
- Steric Effects : The bulky methoxycarbonylmethyl group may hinder interactions with biological targets. Comparative studies of sulfonamide derivatives (e.g., 4-bromo-N-[4-methoxy-3-(piperazinyl)phenyl]benzenesulfonamide) suggest steric bulk reduces binding affinity to enzymes like carbonic anhydrase .
Q. What experimental designs assess solubility and stability of this compound under varying pH conditions?
Methodological Answer:
- pH-Dependent Solubility : Use shake-flask or UV-Vis assays to measure solubility in buffered solutions (pH 1–12). Monitor degradation via HPLC or LC-MS. For example, sulfonamides like 4-bromo-N-methyl-benzenesulfonamide show reduced stability in acidic media due to hydrolysis .
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–12 weeks. Track changes using thermal analysis (DSC/TGA) and spectroscopic methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
